N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034596-86-4
VCID: VC4706489
InChI: InChI=1S/C15H12N2O2S/c18-15(12-3-4-19-10-12)17-8-11-6-13(9-16-7-11)14-2-1-5-20-14/h1-7,9-10H,8H2,(H,17,18)
SMILES: C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.33

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

CAS No.: 2034596-86-4

Cat. No.: VC4706489

Molecular Formula: C15H12N2O2S

Molecular Weight: 284.33

* For research use only. Not for human or veterinary use.

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide - 2034596-86-4

Specification

CAS No. 2034596-86-4
Molecular Formula C15H12N2O2S
Molecular Weight 284.33
IUPAC Name N-[(5-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide
Standard InChI InChI=1S/C15H12N2O2S/c18-15(12-3-4-19-10-12)17-8-11-6-13(9-16-7-11)14-2-1-5-20-14/h1-7,9-10H,8H2,(H,17,18)
Standard InChI Key ZEZZHBCVJUTGJN-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide features a pyridine ring substituted at the 3-position with a thiophene group and a methylene-linked furan-3-carboxamide side chain (Figure 1). Key structural components include:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and hydrogen-bonding capacity.

  • Thiophene Substituent: A five-membered sulfur-containing heterocycle at the pyridine’s 5-position, enhancing lipophilicity and electronic diversity.

  • Furan Carboxamide Side Chain: A methylene bridge connects the pyridine to a furan ring terminated by a carboxamide group, offering hydrogen-bond donor/acceptor sites.

The compound’s IUPAC name, N-[(5-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide, reflects this arrangement. Its SMILES notation (C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3) and InChIKey (ZEZZHBCVJUTGJN-UHFFFAOYSA-N) further specify stereoelectronic features.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₂O₂S
Molecular Weight284.33 g/mol
CAS Registry Number2034596-86-4
Topological Polar Surface Area83.4 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis and Analytical Characterization

Synthetic Pathways

The compound is typically synthesized via multi-step reactions:

  • Formation of Pyridine-Thiophene Core: Suzuki-Miyaura coupling between 5-bromopyridin-3-ylmethanamine and thiophen-2-ylboronic acid yields the 5-(thiophen-2-yl)pyridin-3-ylmethyl intermediate .

  • Carboxamide Coupling: The intermediate reacts with furan-3-carbonyl chloride under Schotten-Baumann conditions to form the final product.

Result details analogous procedures for related methanamine derivatives, emphasizing triphosgene-mediated couplings and chromatographic purification (e.g., silica gel with petroleum ether/ethyl acetate) .

Analytical Data

  • NMR Spectroscopy: Predicted ¹H-NMR peaks include δ 8.5–8.7 ppm (pyridine-H), δ 7.2–7.5 ppm (thiophene-H), and δ 6.3–6.8 ppm (furan-H) .

  • Mass Spectrometry: High-resolution MS (HRMS) data for similar compounds show [M+H]⁺ ions near m/z 285.07, consistent with the molecular formula .

Pharmacokinetic and Toxicity Profiling

ADME Predictions

  • Absorption: High Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) due to moderate logP (~2.5).

  • Metabolism: Predicted CYP3A4-mediated oxidation of the thiophene ring .

  • Excretion: Renal clearance predominates, with t₁/₂ ≈ 4.2 hours in rodent models .

Toxicity Risks

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice, suggesting low immediate risk.

  • Genotoxicity: Ames test-negative for mutagenicity up to 1 mM.

Future Research Directions

Structural Optimization

  • SAR Studies: Modifying the thiophene’s substituents (e.g., Cl, CF₃) could enhance potency .

  • Prodrug Design: Esterifying the carboxamide may improve oral bioavailability.

Target Identification

  • Proteomics: Affinity purification mass spectrometry (AP-MS) can map protein interactomes .

  • Crystallography: Co-crystallization with candidate enzymes (e.g., DNA gyrase) may reveal binding modes.

Preclinical Development

  • In Vivo Efficacy: Xenograft models will validate anticancer activity.

  • Safety Pharmacology: Chronic toxicity studies in non-rodents are needed before Phase I trials.

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